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Compound of Interest

Compound Name:
N6-Benzoyl-2'-deoxy-3'-O-DMT-

adenosine

Cat. No.: B142586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and

applications of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, a critical protected nucleoside

analog used in the synthesis of oligonucleotides for research, diagnostics, and therapeutic

development.

Core Structure and Properties
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a derivative of 2'-deoxyadenosine, a

fundamental building block of DNA. To facilitate its use in automated solid-phase

oligonucleotide synthesis, it is modified with two key protecting groups:

N6-Benzoyl Group: This group protects the exocyclic amine of the adenine base, preventing

unwanted side reactions during the phosphoramidite coupling chemistry.

3'-O-Dimethoxytrityl (DMT) Group: The bulky DMT group protects the 3'-hydroxyl function,

directing the phosphoramidite chemistry to the 5'-hydroxyl group for chain elongation in the

5' to 3' direction. This is in contrast to the more common 5'-O-DMT protected

phosphoramidites used for synthesis in the 3' to 5' direction.
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Precise experimental data for N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is not readily

available in public literature, likely due to its less common usage compared to its 5'-O-DMT

counterpart. However, data for closely related compounds provide valuable reference points.

Property
N6-Benzoyl-5'-O-DMT-2'-
deoxyadenosine

N6-Benzoyladenosine

Molecular Formula C₃₈H₃₅N₅O₆[1] C₁₇H₁₇N₅O₅

Molecular Weight 657.7 g/mol [1] 371.35 g/mol

Appearance White to off-white powder Crystalline solid

Solubility

Soluble in organic solvents

(e.g., acetonitrile,

dichloromethane)

Soluble in polar organic

solvents

Melting Point Not specified 152 °C

Note: The data presented above is for related compounds and should be used as a reference

only.

Synthesis and Chemical Reactivity
The synthesis of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine involves a multi-step process

requiring selective protection of the different functional groups on the 2'-deoxyadenosine

molecule.

General Synthetic Approach
A plausible synthetic route involves the following key transformations:

N6-Benzoylation: The exocyclic amine of 2'-deoxyadenosine is first protected with a benzoyl

group, typically using benzoyl chloride in the presence of a base.

Selective 5'-O-Silylation: To differentiate between the 3' and 5' hydroxyl groups, a temporary

bulky silyl protecting group (e.g., TBDMS) is selectively introduced at the 5'-position.
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3'-O-DMT Protection: The free 3'-hydroxyl group is then reacted with 4,4'-dimethoxytrityl

chloride (DMT-Cl) in the presence of a base to introduce the DMT protecting group.

5'-O-Desilylation: The temporary silyl group at the 5'-position is selectively removed to yield

the final product.

Chemical Reactivity and Deprotection
The protecting groups on N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine are designed to be

stable during oligonucleotide synthesis but readily removable under specific conditions:

DMT Group: The acid-labile DMT group is cleaved using a mild acid, such as trichloroacetic

acid (TCA) or dichloroacetic acid (DCA), during the detritylation step of each synthesis cycle.

Benzoyl Group: The benzoyl group is removed during the final deprotection step of the

synthesized oligonucleotide, typically using a basic solution such as concentrated

ammonium hydroxide.

Application in Oligonucleotide Synthesis
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a specialized building block for the synthesis of

oligonucleotides in the 5' to 3' direction. This "reverse" synthesis is less common than the

standard 3' to 5' approach but is valuable for specific applications, such as the synthesis of

oligonucleotides with 3'-modifications or for certain diagnostic and therapeutic constructs.

Solid-Phase Oligonucleotide Synthesis Workflow
The incorporation of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine (as its 5'-phosphoramidite

derivative) into a growing oligonucleotide chain on a solid support follows a well-established

cycle of chemical reactions.
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Figure 1: Solid-Phase Oligonucleotide Synthesis Cycle (5' to 3' Direction)

1. Starting Solid Support
(with free 3'-OH)

2. Coupling
(Addition of 3'-DMT-Protected

5'-Phosphoramidite)

3. Capping
(Acetylation of unreacted 3'-OH groups)

4. Oxidation
(P(III) to P(V))

5. Detritylation
(Removal of 3'-DMT group)

Next Synthesis Cycle

Repeat for
next base

Click to download full resolution via product page

Caption: Workflow for 5' to 3' oligonucleotide synthesis.

Experimental Protocol: Incorporation into an
Oligonucleotide
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The following is a generalized protocol for the incorporation of a modified nucleoside

phosphoramidite, such as the 5'-phosphoramidite derivative of N6-Benzoyl-2'-deoxy-3'-O-
DMT-adenosine, into an oligonucleotide using an automated DNA synthesizer.

Materials:

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine-5'-CE phosphoramidite

Appropriate solid support (e.g., CPG) with the initial nucleoside attached

Activator solution (e.g., ethylthiotetrazole)

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

Oxidizing solution (iodine in THF/water/pyridine)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Procedure:

Preparation: The N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine-5'-CE phosphoramidite is

dissolved in anhydrous acetonitrile to the desired concentration and placed on the

appropriate port of the DNA synthesizer.

Synthesis Cycle: The automated synthesis proceeds through the following steps for each

nucleotide addition: a. Detritylation: The 3'-DMT protecting group of the growing

oligonucleotide chain on the solid support is removed by treatment with the deblocking

solution. b. Coupling: The phosphoramidite is activated by the activator solution and coupled

to the free 3'-hydroxyl group of the growing chain. c. Capping: Any unreacted 3'-hydroxyl

groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is

synthesized.
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Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved

from the solid support, and all protecting groups (including the N6-benzoyl groups) are

removed by treatment with concentrated ammonium hydroxide.

Purification: The final oligonucleotide is purified, typically by HPLC or PAGE, to remove any

truncated sequences or other impurities.

Conclusion
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a valuable, albeit specialized, reagent for the

chemical synthesis of oligonucleotides. Its unique 3'-O-DMT protection allows for the

construction of nucleic acid chains in the 5' to 3' direction, enabling the creation of modified

oligonucleotides for a wide range of applications in research, diagnostics, and the development

of novel nucleic acid-based therapeutics. While specific physicochemical data for this

compound is limited, its properties can be inferred from related, more common, protected

nucleosides. The well-established protocols for solid-phase synthesis allow for its efficient

incorporation into custom-designed oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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